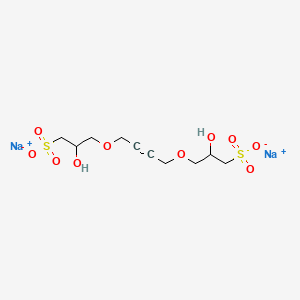![molecular formula C6H4ClN3 B1584376 3-Cloro-[1,2,4]triazolo[4,3-a]piridina CAS No. 4922-74-1](/img/structure/B1584376.png)
3-Cloro-[1,2,4]triazolo[4,3-a]piridina
Descripción general
Descripción
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound . It is part of the triazolopyridine class, which can refer to a class of antidepressant drugs whose chemical structure includes a triazolopyridine-derived ring system .
Synthesis Analysis
The synthesis of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine involves aromatic nucleophilic substitution . The compound was synthesized using the chlorinated agent NCS for hydrazones under very mild conditions . An efficient and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3- a ]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has also been developed .Molecular Structure Analysis
The molecular structure of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine was optimized for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis
Triazole compounds, including 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a solid with a molecular weight of 153.57 . Its InChI Code is 1S/C6H4ClN3/c7-6-9-8-5-3-1-2-4-10 (5)6/h1-4H and its InChI key is NTMZRYSIBSLHLD-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Actividad antidiabética
Los derivados de triazolo[4,3-a]piridina se han identificado como poseedores de significativas propiedades antidiabéticas. Son farmacóforos clave en medicamentos como el fosfato de sitagliptina, que se utiliza para tratar la diabetes mellitus tipo II .
Agregado plaquetario
Estos compuestos también exhiben actividades de agregación plaquetaria, lo cual puede ser crucial para prevenir enfermedades trombóticas .
Propiedades antifúngicas
La actividad antifúngica de los derivados de triazolo[4,3-a]piridina los convierte en valiosos para el desarrollo de tratamientos contra infecciones fúngicas .
Actividad antibacteriana
Con propiedades antibacterianas, estos derivados desempeñan un papel en la lucha contra infecciones bacterianas y son importantes en los programas de descubrimiento de fármacos antibióticos .
Fármacos antimaláricos
El diseño de fármacos antimaláricos a menudo incluye andamios de triazolo[4,3-a]piridina debido a su potente actividad antimalárica .
Efectos neuroprotectores
Estos compuestos han mostrado efectos neuroprotectores, lo que podría ser beneficioso para el tratamiento de enfermedades neurodegenerativas .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target vegfr-2 kinase, a critical component in cancer angiogenesis .
Mode of Action
Related compounds have been shown to inhibit the activity of targeted kinases, thereby suppressing tumor growth .
Biochemical Pathways
Similar compounds have been found to interfere with the vegf signaling pathway, which plays a crucial role in angiogenesis .
Result of Action
Related compounds have been found to exhibit cytotoxic activities against various cancer cell lines .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the metabolism of tryptophan . Additionally, it interacts with other biomolecules through hydrogen bonding and dipole interactions, further influencing various biochemical pathways .
Cellular Effects
The effects of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine has been shown to alter gene expression patterns, leading to changes in the production of various proteins and enzymes . These effects on cellular processes highlight the potential of this compound in therapeutic applications, particularly in the treatment of cancer and other diseases.
Molecular Mechanism
At the molecular level, 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of IDO1, this compound prevents the enzyme from catalyzing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan and a reduction in kynurenine levels, which can modulate immune responses and potentially enhance the efficacy of immunotherapeutic agents . Additionally, 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine can interact with other biomolecules through hydrogen bonding and dipole interactions, further influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, potentially reducing its efficacy . Long-term studies in vitro and in vivo have also indicated that this compound can have sustained effects on cellular function, particularly in the modulation of immune responses and cell signaling pathways .
Dosage Effects in Animal Models
The effects of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to modulate immune responses and inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular and biochemical processes .
Metabolic Pathways
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the tryptophan metabolism pathway, where this compound inhibits the activity of IDO1, leading to changes in the levels of tryptophan and its metabolites . Additionally, 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine can influence other metabolic pathways by interacting with enzymes involved in cellular respiration and energy production . These interactions can lead to changes in metabolic flux and the levels of various metabolites, further influencing cellular function and biochemical processes .
Transport and Distribution
The transport and distribution of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine within cells and tissues are critical factors that influence its activity and efficacy. This compound is transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine within tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localization patterns influence the compound’s activity and efficacy, further highlighting its potential in therapeutic applications .
Propiedades
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMZRYSIBSLHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290400 | |
| Record name | 3-chloro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4922-74-1 | |
| Record name | 4922-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-](/img/structure/B1584295.png)
![Acetamide, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1584297.png)








![2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B1584314.png)

